(S)-1-吡啶-2-基-乙胺

描述

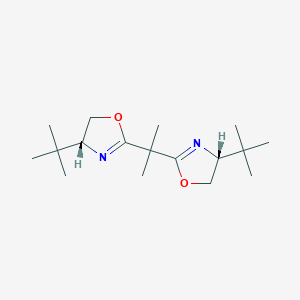

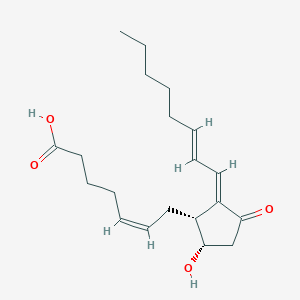

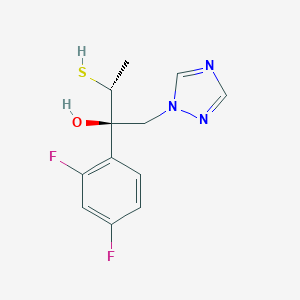

(S)-1-Pyridin-2-yl-ethylamine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and catalysis. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules, and an ethylamine side chain that provides a site for further functionalization.

Synthesis Analysis

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines has been explored through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This method allows for the introduction of an amino function onto the 2-pyridinylmethyl carbon center with inversion of the configuration, resulting in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high stereochemical purity .

Molecular Structure Analysis

X-ray structural studies have been conducted on spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts with pyridine and 2-(2-pyridyl)ethylamine. These studies reveal that the 2-(2-pyridyl)ethylamine ligand bonds to the metal through the aminic nitrogen, and the adducts exhibit an essentially octahedral geometry around the tin center .

Chemical Reactions Analysis

The chemical reactivity of (S)-1-Pyridin-2-yl-ethylamine has been demonstrated in the enantioselective transfer hydrogenation of acetophenone. Novel tridentate ligands synthesized from (S)-1-Pyridin-2-yl-ethylamine were used as in situ catalysts along with Ru(PPh3)3Cl2, achieving almost quantitative conversion and moderate enantioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Pyridin-2-yl-ethylamine are not detailed in the provided papers, the studies suggest that the compound's chiral nature and ability to form stable complexes with metals make it a valuable ligand in catalytic processes. Its synthesis from optically pure methanesulfonates also indicates that it can be obtained in a highly pure enantiomeric form, which is crucial for its use in stereoselective reactions .

科学研究应用

(S)-1-吡啶-2-基-乙胺的科学研究应用

缓蚀性能

- (S)-1-吡啶-2-基-乙胺已被用于合成镉 (II) 席夫碱配合物。这些配合物在酸性环境中对低碳钢表现出显着的缓蚀性能,如电化学阻抗谱和动电位极化研究所示。这一发现弥合了配位无机化学和材料工程之间的差距,特别是在腐蚀控制方面 (Das et al., 2017)。

烷氧胺中的化学触发

- 研究表明,(S)-1-吡啶-2-基-乙胺可以在烷氧胺中被化学激活,影响 C-ON 键断裂。这个过程对于在分子水平上理解化学反应至关重要,已经通过质子化、烷基化和氧化等多种方法进行了探索 (Audran et al., 2013)。

生物活性化合物的合成

- 该化合物在基于生物活性基序的类似物的合成中起作用。这涉及一种将光氧化还原和镍催化相结合的新方法,用于合成 β-(1,4-二氢吡啶-4-基)-乙胺,这在药物化学中很有价值 (Xu et al., 2021)。

有机反应中的催化

- 在有机化学领域,(S)-1-吡啶-2-基-乙胺基配体已用于不对称选择性催化。例如,它们已被用于苯乙酮的对映选择性转移氢化,展示了它们在不对称合成中的潜力 (Brunner & Niemetz, 2002)。

传感器开发

- 该化合物已用于开发灵敏且选择性的传感器。例如,已经设计了一种包含 (S)-1-吡啶-2-基-乙胺的芘基传感器来检测 Al3+ 离子,展示了在环境和生物监测中很重要的灵敏度和选择性 (Bhowmick et al., 2014)。

医学研究:GnRH 受体拮抗剂

- 一系列使用 (S)-1-吡啶-2-基-乙胺设计的 2-(4,5,6,7-四氢-1H-吡咯并[3,2-c]吡啶-3-基)-乙胺衍生物已显示出作为 GnRH 受体拮抗剂的潜力,表明它们在与激素调节相关的医学研究中的应用 (Chen et al., 2007)。

化学中的结构和动力学研究

- 该化合物已成为研究化学反应的结构和动力学方面的重要组成部分,例如由镍 (II) 配合物催化的酮的转移氢化。这些研究有助于更深入地了解反应机理和催化剂设计 (Kumah et al., 2019)。

生物化学中的放射性标记

- 在生物化学应用中,(S)-1-吡啶-2-基-乙胺的衍生物已合成并用于放射性标记。这个过程对于在生物系统中追踪和成像至关重要,正如小鼠肺部摄取的研究所示 (Abdel-Bary et al., 2013)。

安全和危害

This involves understanding the toxicological properties of the compound. It includes its LD50, routes of exposure, health effects, first aid measures, and proper handling and storage.

未来方向

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods to synthesize or analyze the compound.

For a specific compound like “(S)-1-Pyridin-2-yl-ethylamine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, make sure to cite your sources. Also, always follow safety guidelines when handling chemical compounds. If you’re unsure about anything, ask a knowledgeable colleague or supervisor. Safety should always be your first priority.

属性

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Pyridin-2-yl-ethylamine | |

CAS RN |

27854-90-6 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。